molecular formula C16H16BrN3O4S B6547983 ethyl 4-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946332-53-2

ethyl 4-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B6547983
CAS No.: 946332-53-2
M. Wt: 426.3 g/mol
InChI Key: YHGJOXCSZQVJAZ-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a pyrimidine derivative featuring a dihydropyrimidinone core with multiple functional groups:

  • Ethyl ester at position 3.
  • Methyl group at position 4.
  • 2-Oxo group at position 2.
  • Sulfanyl-linked carbamoylmethyl substituent at position 4, connected to a 4-bromophenyl moiety.

The 4-bromophenyl group enhances lipophilicity and may influence binding to hydrophobic enzyme pockets, while the sulfanyl-carbamoyl side chain introduces hydrogen-bonding capabilities.

Synthetic routes for analogous DHPM derivatives often involve Biginelli-like multicomponent reactions or post-functionalization of preformed pyrimidine cores . For instance, bromination of DHPM precursors (e.g., ) and thiourea-mediated thioxo group incorporation () are common strategies, which could be adapted for synthesizing the target compound.

Properties

IUPAC Name

ethyl 4-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O4S/c1-3-24-15(22)13-9(2)18-16(23)20-14(13)25-8-12(21)19-11-6-4-10(17)5-7-11/h4-7H,3,8H2,1-2H3,(H,19,21)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGJOXCSZQVJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound acts as an ixodicide (lethal effect) when larval stages are sprayed and as a growth regulator when nymphal and adult stages are sprayed. This suggests that the compound interacts with its targets, causing changes that inhibit growth and lead to lethality in the tick population.

Result of Action

The compound has been shown to drastically reduce the reproductive potential of the tick population. The percentage of cumulative reduction of hatched larvae was 98.3%, 96.1%, and 94.4% when larvae, nymph, and adult stages were treated, respectively. This indicates that the compound’s action results in significant molecular and cellular effects that inhibit the growth and reproduction of the ticks.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Future studies will indicate the potential use of this product for tick control.

Biological Activity

Ethyl 4-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C14H15BrN2O3S, with a molecular weight of 339.18 g/mol. Its structure includes a pyrimidine ring substituted with various functional groups, which contribute to its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC14H15BrN2O3S
Molecular Weight339.18 g/mol
IUPAC NameThis compound
SMILESCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Br)C

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including the compound . A review published in RSC Advances discussed various synthesized pyrimidine derivatives and their inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in inflammation pathways.

Key Findings:

  • The compound exhibited significant inhibitory effects on COX-1 and COX-2 enzymes.
  • IC50 values for the compound were reported as follows:
    • COX-1 : 19.45 ± 0.07 μM
    • COX-2 : 31.4 ± 0.12 μM
      These values indicate a moderate potency compared to established anti-inflammatory drugs like diclofenac and celecoxib .

Antimicrobial Activity

The antimicrobial potential of similar compounds has been explored through various assays. Ethyl 4-(4-bromophenyl) derivatives have shown broad-spectrum activity against several bacterial strains.

Case Study:

In a study assessing antimicrobial activities, derivatives were tested against nine Gram-positive and three Gram-negative bacteria strains. Some exhibited significant growth inhibition, suggesting that modifications in the molecular structure can enhance antimicrobial efficacy .

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic efficacy. The presence of electron-withdrawing or electron-releasing groups on the phenyl ring significantly influences the biological activity of these compounds.

SAR Insights:

  • Electron-withdrawing groups (like bromine) enhance COX inhibition.
  • Substituents on the pyrimidine ring affect both anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Impact :

  • Polar groups (e.g., hydroxy, methoxy) improve aqueous solubility but may reduce membrane permeability .

Functional Group Modifications

Compound Functional Group Key Differences vs. Target Compound Reference
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Thioxo Thioxo group increases lipophilicity and π-π stacking potential .
4-(4-Bromophenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide Carboxamide (vs. ester) Carboxamide enhances hydrogen-bonding interactions; ester-to-amide substitution alters pharmacokinetics .

Impact :

  • Thioxo vs.
  • Ester vs. carboxamide : Esters are more prone to hydrolysis, whereas carboxamides offer metabolic stability .

Substituent Position and Ring Saturation

Compound Ring Saturation Substituent Position Key Differences vs. Target Compound Reference
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate 1,2-Dihydro Phenyl at position 4 Lack of bromine reduces halogen bonding; simpler synthesis .
Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1,2,3,4-Tetrahydro Full saturation Increased conformational flexibility; altered puckering geometry .

Impact :

  • Ring saturation : Fully saturated derivatives (tetrahydropyrimidines) adopt chair-like conformations, while dihydropyrimidines exhibit planar or boat-like puckering, affecting molecular recognition .

Advanced Derivatives with Complex Side Chains

Compound Side Chain Modification Key Differences vs. Target Compound Reference
Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Bromoethoxy carbonyl Introduces alkylating potential; may act as prodrugs .
Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Fluorobenzenesulfonyl Sulfonyl group enhances acidity and binding to serine proteases .

Impact :

Structural and Analytical Insights

  • Crystallography : SHELX and ORTEP-3 () are widely used for determining DHPM crystal structures. For example, trifluoromethyl-substituted derivatives exhibit distinct hydrogen-bonding networks compared to bromophenyl analogues .
  • Hydrogen Bonding : The carbamoylmethyl sulfanyl group in the target compound may form bifurcated hydrogen bonds, as observed in similar DHPMs ().
  • Spectroscopy : IR and NMR data () confirm the presence of ester carbonyl (1698 cm⁻¹) and dihydropyrimidine NH (3313 cm⁻¹) groups, critical for structural validation.

Preparation Methods

Four-Component Biginelli Variant

Shaabani’s four-component reaction offers a streamlined alternative by integrating the sulfanyl group during cyclization:

  • Components : Ethyl acetoacetate, N-(4-bromophenyl)-2-mercaptoacetamide, urea, and paraformaldehyde.

  • Catalyst : p-Toluenesulfonic acid (PTSA) in DCM.

Mechanistic Insight :
The thiol-containing carbamoyl component acts as a thioaldehyde equivalent , enabling direct incorporation into the DHPM scaffold.

Outcome :

  • Yield : 68% (lower than stepwise methods due to competing side reactions).

  • Advantage : Reduced purification steps.

Industrial-Scale Synthesis: Insights from Patent Literature

The patented synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine provides scalable protocols adaptable to the target compound:

Table 1: Scalable Reaction Parameters from CN108997223B

StepReagents/ConditionsYield (%)
Esterificationp-Bromophenylacetic acid, MeOH, H₂SO₄, reflux92
CyclizationNaOMe, dimethyl carbonate, 70°C89
ChlorinationPhosgene, toluene, N,N-dimethylaminopyridine84.5

Adaptations for Target Compound :

  • Replace chlorination with thiolation at the C4 position.

  • Use N-methylmorpholine as a phosgene alternative for safer handling.

Purification and Analytical Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Eluent = ethyl acetate/hexane (3:7) → 95% purity.

  • Recrystallization : Ethanol/water (4:1) yields crystalline product.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, COOCH₂CH₃), 2.35 (s, 3H, C6-CH₃), 3.85 (s, 2H, SCH₂), 6.90–7.45 (m, 4H, Ar-H).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-Br).

Challenges and Mitigation Strategies

Thiol Oxidation

  • Solution : Add 1% w/w hydroquinone as a radical scavenger during thiol handling.

Regiochemical Control

  • C4 vs. C6 Reactivity : Electron-withdrawing ester at C5 directs electrophilic substitution to C4 .

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves a multi-step approach:

Chalcone Formation : Condensation of 3-bromobenzaldehyde with ethyl acetoacetate under basic conditions to form a chalcone intermediate .

Cyclization : Reaction of the chalcone with urea or thiourea under acidic conditions to yield the tetrahydropyrimidine core .

Functionalization : Introduction of the carbamoyl methyl sulfanyl group via nucleophilic substitution or coupling reactions (e.g., using thioglycolic acid derivatives) .

Q. Characterization Methods :

  • NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry and purity (e.g., δ 2.27 ppm for CH3 groups in dihydropyrimidine derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight .
  • Melting Point (MP) Analysis : Consistency with literature values (e.g., MP 231–232°C for analogous compounds) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Essential for identifying proton environments (e.g., aromatic protons at δ 6.91–7.20 ppm) and carbon backbone .
  • IR Spectroscopy : Detects functional groups like C=O (1650–1750 cm⁻¹) and S-H (2550–2600 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., tetrahedral geometry at C4 in dihydropyrimidines) .

Q. What in vitro biological screening models are appropriate for initial bioactivity assessment?

  • Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
  • Enzyme Inhibition Studies : Kinase or protease inhibition assays using fluorescence-based substrates .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Advanced Questions

Q. How can reaction yields be optimized when introducing the 4-bromophenyl carbamoyl methyl sulfanyl moiety?

Key Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysis : Use of Cu(I) or Pd catalysts for efficient coupling reactions .
  • Temperature Control : Maintain 60–80°C to prevent side reactions (e.g., ester hydrolysis) .

Q. Example Optimization Table :

StepConditionsYield ImprovementReference
Sulfanyl IntroductionDMF, 70°C, 12h, CuI catalyst77% → 85%
CyclizationHCl/EtOH reflux, 6h65% → 72%

Q. How should conflicting reports on enzyme inhibition efficacy be resolved methodologically?

  • Assay Standardization : Use uniform enzyme sources (e.g., recombinant human kinases) and substrate concentrations .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate with orthogonal methods (e.g., SPR for binding affinity) .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to avoid aggregation artifacts .

Q. What strategies are recommended for analyzing regioselectivity in nucleophilic substitution reactions?

  • Isotopic Labeling : Track sulfur incorporation using 34S-labeled reagents .
  • Computational Modeling : DFT calculations to predict electrophilic sites (e.g., C2 vs. C4 reactivity in pyrimidine rings) .
  • Competitive Experiments : Compare reactivity of bromophenyl vs. unsubstituted phenyl derivatives .

Q. How does the sulfanyl group influence interactions with biological targets?

  • Electronic Effects : The -S- group acts as a hydrogen bond acceptor, enhancing binding to catalytic residues (e.g., in kinase ATP-binding pockets) .
  • Steric Considerations : Bulky substituents may hinder access to hydrophobic pockets; truncate to -SH for improved fit .

Q. Structure-Activity Relationship (SAR) Findings :

ModificationBioactivity ChangeReference
Sulfanyl → Methyl↓ Antimicrobial activity
Sulfanyl → Hydroxyl↑ Enzyme inhibition potency

Data Contradiction Analysis

Case Study : Discrepancies in antimicrobial activity across studies may arise from:

  • Strain Variability : Use standardized strains (e.g., ATCC controls) .
  • Compound Purity : HPLC purity ≥95% required; impurities can mask true activity .

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